molecular formula C13H4F5NO3S B1304965 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate CAS No. 885949-56-4

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate

Cat. No. B1304965
CAS RN: 885949-56-4
M. Wt: 349.23 g/mol
InChI Key: HKXQPGWUQBZUIK-UHFFFAOYSA-N
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Description

The compound "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" is a multifaceted molecule that has not been directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, structure, and reactivity of similar perfluorophenyl and benzenesulfonate compounds. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, owing to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of sulfur perfluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide is discussed in one study . This method could potentially be adapted for the synthesis of "this compound" by modifying the electrophilic substitution reactions. Another paper describes the synthesis of sterically hindered fluorinated benzene derivatives, which could provide a pathway for the synthesis of the target compound through nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using spectroscopic methods and X-ray crystallography . These techniques could be applied to "this compound" to determine its molecular geometry, bond angles, and other structural parameters. The presence of fluorine atoms is known to influence the electronic properties of the aromatic ring, which can be studied through 19F NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of pentafluorophenyl and benzenesulfonate compounds with various nucleophiles has been explored . These studies provide valuable information on the types of chemical reactions that "this compound" might undergo, such as nucleophilic aromatic substitution. The introduction of electron-withdrawing groups like the cyano group could further activate the compound towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical properties of pentafluorophenyl compounds, including their solubility, melting points, and boiling points, are influenced by the strong electronegativity of fluorine atoms . The chemical properties, such as acidity and reactivity, can be affected by the presence of the benzenesulfonate group, as seen in the case of diarylammonium pentafluorobenzenesulfonates, which exhibit high catalytic activity in dehydration reactions . These insights could be extrapolated to predict the properties of "this compound".

Scientific Research Applications

Novel Compound Development

Research has indicated that derivatives of 2,3,4,5,6-pentafluorophenyl compounds are being synthesized for various applications, including the development of new materials. For instance, the introduction of fluorine-containing, electron-withdrawing substituents into aromatic rings has been explored for enhancing the reactivity towards nucleophilic attack, facilitating the synthesis of novel compounds like SF5, CF3S, and C2F5S analogues of trifluralin (Treflan®) (Sipyagin et al., 2004).

Organic Synthesis Applications

The reactivity of pentafluorophenyl compounds with various aromatic compounds has been a subject of investigation, demonstrating their potential in organic synthesis. For example, the formation of pentafluorophenyl radicals from pentafluoroaniline and their reactions with aromatic compounds have been studied to understand their electrophilic character and potential for synthesizing polyfluorinated biphenyls (Oldham et al., 1971).

Polymer Chemistry

In the realm of polymer chemistry, the synthesis and ionic transport properties of sulfonated ring-opened polynorbornene-based copolymers containing fluorinated pendant benzenesulfonate groups have been explored. These materials show promise for applications in ionic separation due to their high permselectivity to protons and sodium ions (Santiago et al., 2011).

Material Science

The development of fluorinated poly(arylene ether)s incorporating dibenzodioxin and spirobisindane units from bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers has been reported. These materials exhibit good thermal stability and solubility in common organic solvents, making them suitable for various applications in material science (Tkachenko et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate” was not found, general safety measures for handling chemicals should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-cyanobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F5NO3S/c14-8-9(15)11(17)13(12(18)10(8)16)22-23(20,21)7-3-1-6(5-19)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQPGWUQBZUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225484
Record name 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885949-56-4
Record name 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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